

Ritipenem Acoxil: A Technical Overview of a Novel Penem Antibiotic

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Compound of Interest		
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Introduction

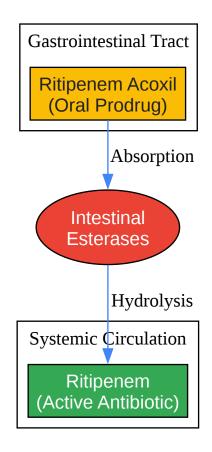
Ritipenem acoxil (formerly FCE 22891) is an orally administered acetoxymethyl ester prodrug of the potent beta-lactam antibiotic, Ritipenem (FCE 22101). As a member of the penem class, Ritipenem exhibits a broad spectrum of antibacterial activity against a wide range of Grampositive, Gram-negative, and anaerobic bacteria. Its structural characteristics confer stability against many beta-lactamase enzymes, a common mechanism of bacterial resistance. Furthermore, Ritipenem is stable in the presence of renal dehydropeptidase-I, eliminating the need for co-administration with an enzyme inhibitor like cilastatin. This document provides a comprehensive technical guide on the core pharmacological and microbiological attributes of Ritipenem acoxil and its active moiety, Ritipenem.

Chemical Structure and Prodrug Conversion

Ritipenem acoxil is designed for oral bioavailability. Following administration, it is absorbed in the intestinal tract and rapidly hydrolyzed by esterases to release the active compound, Ritipenem, into systemic circulation.[1] The inactive prodrug itself, FCE 22891, is not detectable in blood or urine samples.[2]

- Ritipenem Acoxil (FCE 22891): C13H16N2O8S
- Ritipenem (FCE 22101): Active form, a penem antibiotic.





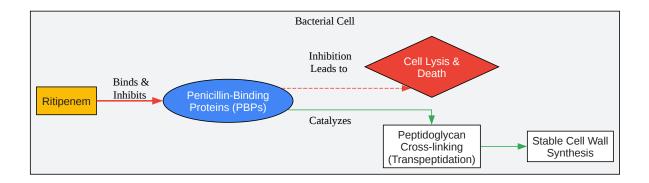
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Fig. 1: Prodrug activation of Ritipenem acoxil.

Mechanism of Action

Consistent with other beta-lactam antibiotics, Ritipenem's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[1] The drug covalently binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. In Escherichia coli, the primary target for Ritipenem is PBP2.[1]





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Fig. 2: Mechanism of action of Ritipenem.

In Vitro Antibacterial Activity

Ritipenem demonstrates a broad spectrum of in vitro activity, encompassing many clinically significant aerobic and anaerobic pathogens. It is notably active against staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and the majority of the Enterobacteriaceae family.[3] Its activity against Gram-positive cocci and anaerobic species is comparable to that of imipenem.[3] However, Pseudomonas aeruginosa is typically resistant.[3] [4]



Bacterial Species/Group	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Gram-Positive Aerobes				
Staphylococcus aureus (MSSA)	-	-	-	0.5 - 4[4]
Staphylococcus aureus (MRSA)	-	-	-	0.5 - 4[4]
Streptococcus pneumoniae	-	-	-	≤0.25[3][4]
Streptococcus pyogenes	-	-	-	≤0.25[3]
Enterococcus spp.	-	-	-	0.5 - 4[4]
Gram-Negative Aerobes				
Enterobacteriace ae (family)	809	0.12 - 8.0[1]	-	0.5 - 4[3][4]
Haemophilus influenzae	-	-	-	0.5 - 4[3][4]
Neisseria gonorrhoeae	-	-	-	≤0.25[3][4]
Pseudomonas aeruginosa	-	>128[4]	-	>128[4]
Anaerobes				
Bacteroides fragilis group	-	-	-	≤1[3]
Clostridium spp.	-	-	-	≤1[3]



Pharmacodynamics: Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Penems and carbapenems are notable among beta-lactams for inducing a significant PAE against Gram-negative bacilli.[5] A study specifically investigating Ritipenem (FCE 22101) demonstrated both in vitro and in vivo PAE against several key pathogens.

Organism	In Vitro PAE	In Vivo PAE (Rabbit Model)
Staphylococcus aureus	Yes	Yes
Streptococcus pneumoniae	Yes	Yes
Haemophilus influenzae	Yes	Yes
Klebsiella pneumoniae	No	No
(Data sourced from Bergholm & Dornbusch, 1990)[4]		

Pharmacokinetics

The pharmacokinetics of Ritipenem have been evaluated in both humans (following oral administration of **Ritipenem acoxil** and IV administration of Ritipenem) and various animal species. The drug is characterized by rapid clearance and a short half-life.

Table 2: Human Pharmacokinetic Parameters



Parameter	Oral Ritipenem Acoxil	IV Ritipenem (4 mg/kg)
C _{max} (Peak Plasma Conc.)	4.6 mg/L[2]	15.5 mg/L[6]
T _{max} (Time to Peak)	80 minutes[2]	End of infusion
t _{1/2} (Elimination Half-life)	~29 - 42 minutes[2]	44.2 minutes[6]
AUC (Area Under Curve)	497 mg·min/L[2]	-
Bioavailability	~32%[2]	100% (IV)
Renal Clearance (CLr)	-	7.21 mL/kg·min ⁻¹ [6]

| Urinary Recovery | ~12%[2] | 10.2% - 53.6%[6] |

Table 3: Animal Pharmacokinetic Studies (IV Ritipenem)

Species	Key Findings	Reference
Rat	Pharmacokinetic parameters determined.	Efthymiopoulos et al., 1991[7]
Rabbit	Pharmacokinetic parameters determined.	Efthymiopoulos et al., 1991[7]
Cynomolgus Monkey	Clearance was slower than expected based on allometric scaling.	Efthymiopoulos et al., 1991[7]

| Dog | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |

Experimental ProtocolsIn Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Ritipenem are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

• Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard,



corresponding to approximately 1.5×10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.

- Antibiotic Dilution: Ritipenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

Concentrations of Ritipenem in biological matrices (plasma, urine) are quantified using a validated HPLC method with UV detection.

- Sample Preparation: Plasma samples are deproteinized, typically by adding an equivalent volume of a stabilizing buffer (e.g., MOPS) followed by precipitation with acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.
- Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a C8 or C18 reverse-phase column.
- Mobile Phase: A gradient elution is performed using a mobile phase typically composed of a phosphate buffer (e.g., 0.1M, pH 6.8) and an organic solvent such as methanol or acetonitrile.
- Detection and Quantification: The eluent is monitored by a UV detector at a wavelength of approximately 298 nm. The concentration of Ritipenem is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations.

In Vivo Post-Antibiotic Effect (PAE) Determination

The in vivo PAE can be determined using a tissue cage model, as described for Ritipenem in rabbits.[4]

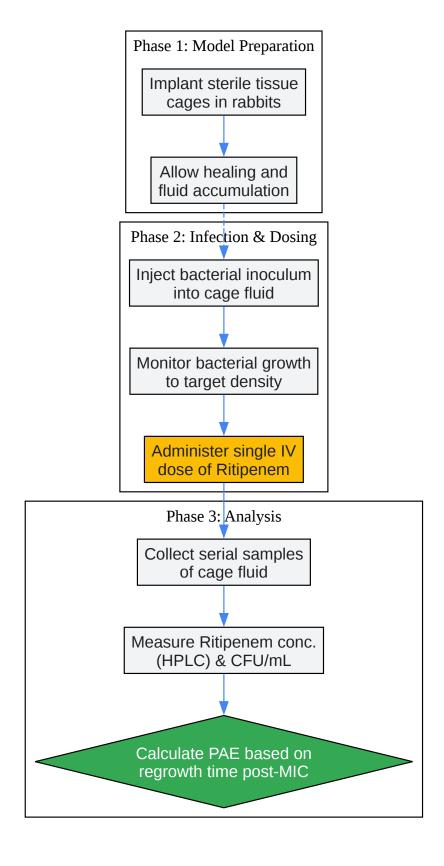
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- Model Preparation: Sterile tissue cages are surgically implanted subcutaneously in rabbits.
 After a healing period, the cages fill with transudate, creating a localized fluid compartment.
- Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected directly into the tissue cage fluid.
- Antibiotic Exposure: Once the bacterial population reaches a target density (e.g., 10⁶ CFU/mL), a single dose of Ritipenem is administered intravenously to the rabbit.
- Sampling: Samples of tissue cage fluid are collected at regular intervals before and after drug administration to monitor both antibiotic concentration and bacterial viable counts (CFU/mL).
- PAE Calculation: The in vivo PAE is calculated as the time difference between the point
 when the Ritipenem concentration in the cage fluid falls below the MIC for the organism and
 the time it takes for the bacterial count to increase by 1-log₁₀ compared to the count at that
 point.





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Fig. 3: Workflow for In Vivo PAE determination.



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